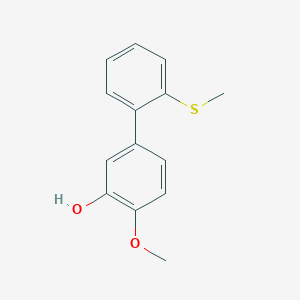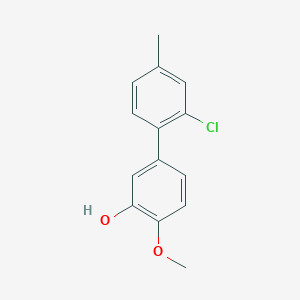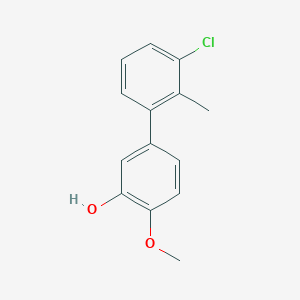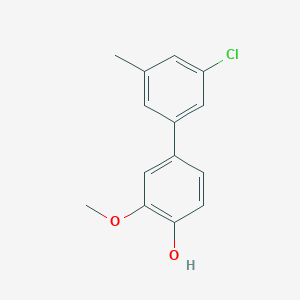
4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is a chemical compound that has a wide range of applications in scientific research. It is a highly reactive compound that is used in a variety of experiments and is a valuable tool for scientists and researchers.
Mécanisme D'action
4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is a highly reactive compound that can interact with a variety of molecules. Its mechanism of action is not fully understood, but it is believed to be a nucleophilic reagent that can react with electrophiles to form new compounds. It can also act as a catalyst in the synthesis of polymers and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it is known to be toxic to humans in high concentrations and can cause skin irritation and other adverse reactions. It is also thought to have a mutagenic effect on cells, which could potentially lead to genetic mutations.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is a highly reactive compound that can be used in a variety of laboratory experiments. Its advantages include its high reactivity, low cost, and wide availability. However, it is also highly toxic and can cause skin irritation and other adverse reactions. It is also a mutagenic compound, which means it can potentially cause genetic mutations.
Orientations Futures
The future directions for 4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% are numerous. Research into its biochemical and physiological effects could lead to a better understanding of its mechanism of action and potential applications. Further research into its toxicity and mutagenic effects could help to develop safer and more effective laboratory protocols. Additionally, research into new synthesis methods could lead to more efficient production of the compound. Finally, further research into its potential applications in pharmaceuticals and other industries could lead to new and innovative uses for the compound.
Méthodes De Synthèse
4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is synthesized by the reaction of 4-chloro-2-methylphenol with 2-methoxy-3-methylphenol in the presence of a base catalyst. This reaction produces a product with a 95% yield. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 bar. The reaction is complete after 4-6 hours.
Applications De Recherche Scientifique
4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers and other compounds, and as a fluorescent probe for the detection of proteins and other biological molecules. It is also used in the synthesis of pharmaceuticals and in the synthesis of other organic compounds.
Propriétés
IUPAC Name |
4-(3-chloro-2-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-11(4-3-5-12(9)15)10-6-7-13(16)14(8-10)17-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJMAPILBCLBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685593 |
Source


|
| Record name | 3'-Chloro-3-methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261948-50-8 |
Source


|
| Record name | 3'-Chloro-3-methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














